molecular formula C23H15ClFN3 B2682497 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1251556-65-6

1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2682497
CAS No.: 1251556-65-6
M. Wt: 387.84
InChI Key: DZIZUCCQBSGVEX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoiesis and oncogenesis [https://pubmed.ncbi.nlm.nih.gov/25787744/]. Its core research value lies in the investigation of JAK2-driven myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where constitutive JAK2 signaling is a hallmark of disease pathology. Furthermore, its potent activity against FLT3, including the clinically relevant FLT3-ITD mutant variants, positions it as a crucial tool compound for studying acute myeloid leukemia (AML) pathogenesis and for developing targeted therapeutic strategies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4468617/]. The compound's pyrazoloquinoline scaffold is designed for high kinase selectivity, enabling researchers to dissect complex signaling pathways with greater precision and to explore the synergistic effects of concurrent JAK2 and FLT3 inhibition in relevant cellular and animal models of hematologic malignancies. This makes it an invaluable asset for preclinical research aimed at understanding resistance mechanisms and evaluating combination treatment regimens.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-7-17(25)8-4-15)27-28(23)18-9-5-16(24)6-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIZUCCQBSGVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the quinoline moiety. Common reagents used in these reactions include chlorinated and fluorinated aromatic compounds, as well as various catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and quinoline rings.

    Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features that contribute to their biological activities. The molecular formula is C21H21ClFN5O3SC_{21}H_{21}ClFN_5O_3S with a molecular weight of approximately 477.9 g/mol. Its structure includes a pyrazole ring fused to a quinoline moiety, which enhances its potential for interacting with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazoloquinolines exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazoloquinoline derivatives and their effects on cancer cells. The results demonstrated that specific substitutions on the pyrazole ring enhanced cytotoxicity against breast cancer cells .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazoloquinolines can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

  • Case Study : An investigation into the anti-inflammatory activity of related compounds showed significant inhibition of nitric oxide production in macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound often involves multi-step processes that include cyclization reactions and functional group modifications. The following synthetic routes have been identified:

  • Cyclization Reactions : The formation of the pyrazole ring can be achieved through the condensation of appropriate hydrazones with carbonyl compounds.
  • Functionalization : Subsequent steps involve introducing substituents such as fluorine and chlorine via electrophilic aromatic substitution or nucleophilic aromatic substitution techniques.

The biological activity of this compound has been evaluated in various preclinical studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The mechanism underlying its biological effects may involve the inhibition of specific enzymes or receptors linked to disease processes.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells ,
Anti-inflammatory EffectsModulates inflammatory pathways ,
Antimicrobial PropertiesEffective against various bacterial strains
Synthetic MethodologiesMulti-step synthesis involving cyclization ,

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogs

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Findings Reference
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 1: 4-ClPh; 3: 4-FPh; 8: Me ~393.8* High lipophilicity; potential CNS activity
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 3: 4-FPh; 8: OEt 307.3 Enhanced solubility due to ethoxy group
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole 5: 4-ClPh; 3: 4-FPh; 1: acetyl 376.8 Planar structure (dihedral angle: 4.89°)
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) Pyrazolo[3,4-b]quinoline 4: 4-ClPh; 6: F; 3: Me; 1: Ph ~406.8 Elevated HOMO/LUMO levels; luminescent
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 8: F; 3: 3-MeOPh; 1: 4-MePh 403.8 Improved metabolic stability

*Estimated based on molecular formula.

Electronic and Steric Effects

  • Substituent Position : The 8-methyl group in the target compound contrasts with 8-ethoxy (bulkier, electron-rich) in and 8-fluoro (electron-withdrawing) in . Methyl substitution may enhance membrane permeability but reduce polarity compared to ethoxy or fluoro analogs .
  • Aromatic Ring Substitutions: The 4-chlorophenyl and 4-fluorophenyl groups introduce steric bulk and modulate electron density.

Crystallographic and Conformational Differences

  • Dihedral Angles : In dihydropyrazole analogs (e.g., ), the dihedral angle between the pyrazole and fluorophenyl rings is ~4.89°, indicating near-planar geometry. This planar conformation may enhance π-π stacking in crystals, whereas bulkier substituents (e.g., ethoxy) could distort packing .
  • SHELX Refinement : Structural analyses of analogs often rely on SHELX software (), which confirms bond lengths and angles critical for stability and interaction studies .

Biological Activity

The compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by empirical data and case studies.

  • Chemical Formula : C19H15ClF N3
  • Molecular Weight : 329.80 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

  • Key Findings :
    • Compound 2a (similar structure) demonstrated an IC50 value of 0.39 μM for NO production inhibition, comparable to the positive control .
    • Structure-activity relationship (SAR) studies suggest that para-substituted phenyl rings enhance activity while ortho-substituted groups reduce it .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has been explored in various studies. These compounds have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study :
    • In vitro studies demonstrated that certain derivatives led to a significant reduction in cell viability in breast and colon cancer cell lines. The presence of electron-withdrawing groups like fluorine and chlorine on the phenyl rings contributed to enhanced cytotoxicity .

Antimicrobial Activity

Some derivatives of pyrazolo[4,3-c]quinoline have also exhibited antimicrobial properties against various bacterial strains.

  • Research Data :
    • A series of synthesized compounds were evaluated for their antibacterial and antifungal activities. The results indicated moderate to high efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (μM)Mechanism of Action
Anti-inflammatoryCompound 2a0.39Inhibition of iNOS and COX-2
AnticancerVarious DerivativesVariesInduction of apoptosis
AntimicrobialSelected DerivativesModerate to HighDisruption of microbial cell integrity

Q & A

Q. Q1: What are the established synthetic routes for 1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for higher yields?

A: The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

  • Step 1: Starting with 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution with 4-chlorophenyl and 4-fluorophenyl groups .
  • Step 2: Cyclization using chloranil in xylene under reflux (25–30 hours), followed by purification via recrystallization (e.g., methanol) .
    Optimization Tips:
  • Temperature Control: Prolonged reflux (>30 hours) may increase cyclization efficiency but risks decomposition.
  • Catalyst Screening: Replace chloranil with milder oxidants (e.g., DDQ) to reduce side reactions.
  • Yield Monitoring: Use HPLC to track intermediate formation (≥98% purity threshold recommended) .

Structural and Spectroscopic Analysis

Q. Q2: How can NMR and X-ray crystallography resolve ambiguities in the regiochemistry of substituents on the pyrazoloquinoline core?

A:

  • NMR:
    • ¹H NMR: The 8-methyl group exhibits a singlet at δ ~2.5 ppm due to lack of neighboring protons. Aromatic protons show splitting patterns reflecting substituent positions (e.g., para-substituted phenyl groups) .
    • ¹³C NMR: Carbon signals for the 4-chlorophenyl (C-Cl ~125 ppm) and 4-fluorophenyl (C-F ~160 ppm) groups confirm regiochemistry .
  • X-ray Crystallography:
    • Use single-crystal diffraction to determine dihedral angles between the pyrazoloquinoline core and substituents. For example, the 4-fluorophenyl group may exhibit a 45–60° torsional angle, influencing π-stacking interactions .

Advanced Modifications for Bioactivity

Q. Q3: What strategies are effective for introducing primary amino groups into the pyrazoloquinoline scaffold to enhance therapeutic potential?

A:

  • Method 1: Direct amination at the 3-position using NH₃ under high-pressure conditions (80–100°C, 48 hours) .
  • Method 2: Protect the amino group with Boc before cyclization, followed by deprotection with TFA .
    Key Considerations:
  • Steric hindrance from the 8-methyl group may reduce amination efficiency.
  • Amino-substituted derivatives show improved solubility and binding to kinase targets (e.g., EGFR) .

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in reported biological activities of pyrazoloquinoline derivatives?

A:

  • Source 1: Variations in substituent electronic profiles (e.g., electron-withdrawing Cl vs. F) alter binding affinities. For example, 4-fluorophenyl enhances metabolic stability compared to 4-chlorophenyl .
  • Source 2: Assay conditions (e.g., cell line specificity, ATP concentration in kinase assays) may skew IC₅₀ values. Standardize protocols using controls like PD-180970 (a known kinase inhibitor) .
    Resolution Workflow:
    • Replicate assays under identical conditions.
    • Perform molecular docking to validate substituent effects on target binding .

Fluorine-Specific Effects

Q. Q5: What role does the 4-fluorophenyl group play in modulating the compound’s physicochemical and pharmacokinetic properties?

A:

  • Lipophilicity: The fluorine atom increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .
  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 6 hours in murine models) .
  • Electronic Effects: The strong electron-withdrawing nature of fluorine stabilizes the quinoline π-system, red-shifting UV-Vis absorption (λmax ~350 nm) .

Conformational Dynamics

Q. Q6: How do substituents influence the conformational flexibility of the pyrazoloquinoline core?

A:

  • X-ray Data: The 8-methyl group restricts rotation, locking the pyrazolo ring in a planar conformation. In contrast, bulkier substituents (e.g., trifluoromethyl) introduce torsional strain .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict intramolecular H-bonding (e.g., between NH and fluorine) .

Advanced Analytical Challenges

Q. Q7: What advanced techniques are recommended for detecting trace impurities in pyrazoloquinoline derivatives?

A:

  • LC-MS/MS: Identify byproducts (e.g., dehalogenated species) with a detection limit of 0.1% .
  • HPLC-PDA: Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to resolve stereoisomers .

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